1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine
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Overview
Description
The compound “1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropane ring, a sulfonyl group, an imidazo[1,2-b]pyridazine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridazine ring, for example, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, pyridazine derivatives can participate in reactions like cyclization, substitution, and coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring could confer unique physicochemical properties, such as weak basicity and a high dipole moment .Scientific Research Applications
Synthesis and Biological Activity
Research on derivatives incorporating the imidazo[1,2-b]pyridazine moiety and piperazine ring, similar to 1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine, has primarily focused on their synthesis for antimicrobial and antimalarial activities. Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives containing these components and evaluated them for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity. The synthesis involves reactions of chloro-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).
Anticancer and Antiinflammatory Properties
Further exploration into the structure-activity relationships of these compounds has led to the discovery of their potential anticancer properties. Kumar et al. (2013) reported the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the versatile bioactivity profile of compounds related to the chemical structure (Kumar, Nikhil, Roy, & Sondhi, 2013).
Antihistaminic and Antiinflammatory Activity
Gyoten et al. (2003) synthesized compounds including imidazo[1,2-b]pyridazines that exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, which suggests potential applications in treating allergic reactions and other inflammatory conditions. These compounds demonstrated significant efficacy in preclinical models, indicating their potential as novel therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been studied for their enzyme inhibition capabilities, which can be leveraged for therapeutic applications. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their antibacterial and cytotoxic activities. Their research demonstrates the potential of such compounds as bacterial biofilm and MurB enzyme inhibitors, which could contribute to the development of new antibacterial agents (Mekky & Sanad, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c20-14(12-3-4-13-15-5-6-19(13)16-12)17-7-9-18(10-8-17)23(21,22)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNOHXLGBSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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